4-Amino-N-methylbenzeneethanesulfonamide

Übersicht

Beschreibung

Molecular Structure Analysis

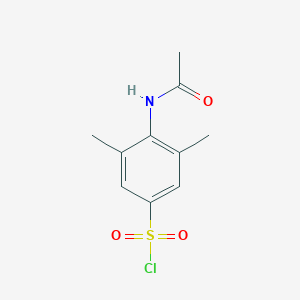

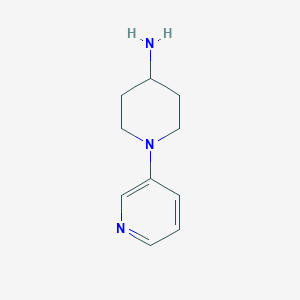

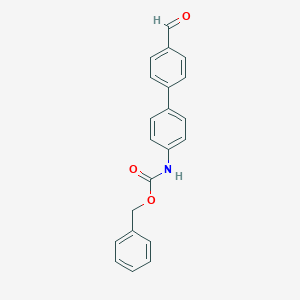

The molecular structure of 4-Amino-N-methylbenzeneethanesulfonamide is represented by the formula C9H12N2O2S. More detailed structural information, including 2D and 3D conformers, can be found in databases like PubChem .Physical And Chemical Properties Analysis

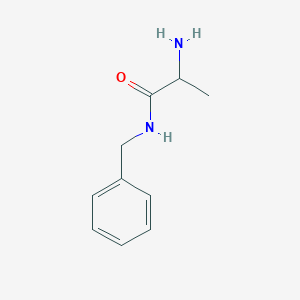

4-Amino-N-methylbenzeneethanesulfonamide has a molecular weight of 200.26 g/mol . It is a solid substance with a pale yellow to pale beige color . The compound has a melting point of 140-142 °C and a predicted boiling point of 387.6±44.0 °C . It has a predicted density of 1.297±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

-

Environmental Science and Pollution Research

- Application : Amine-functionalised magnetic ligand graphene oxide–based nanocomposite (EDTA@Fe 3 O 4 @GO) was used as a chelating agent to bind toxic heavy metal ions .

- Method : A two-step method involving hydrothermal and electrostatic self-assembly processes was used for synthesising the nanocomposite .

- Results : The nanocomposite showed higher efficiency than the individual GO and Fe 3 O 4. It has the utmost adsorption capacity of 178.4 mg/g and showed excellent adsorption capacity up to 5 cycles .

-

RSC Advances in Chemical Engineering

- Application : Amine-functionalized metal–organic frameworks (MOFs) have attracted much attention mainly for CO2 capture .

- Method : Besides the most widely used in situ synthesis method, post-modification and physical impregnation methods are developed to prepare amine-functionalized MOFs with extremely high CO2 sorption capacity at low pressures .

- Results : Amine-functionalized MOF-based membranes, including pure amine-functionalized MOF membranes and mixed matrix membranes, exhibit excellent CO2/H2, CO2/CH4 and CO2/N2 separation performance .

- Chemical Papers: Spectroscopic and DFT evaluation of the positional effect of amino group on the properties of aminobenzenesulphonic acid

- Application : Aminobenzenesulphonic acids (AMBSA) are bifunctional aromatic compounds characterized by the presence of acidic (SO 3 H) functional group and the basic (NH 2) substituent . The position of NH 2 is believed to have effect on the properties of AMBSA .

- Method : Potential energy scan (PES) calculation revealed the energy difference between the two global minima predicted for each of the derivatives .

- Results : The derivatives showed comparable chemical reactivity, whereas the simulation of their solubility in the selected solvents affirmed the 4-aminobenzenesulphonic acid to be generally more soluble than the other derivatives .

- Chemical Papers: Spectroscopic and DFT evaluation of the positional effect of amino group on the properties of aminobenzenesulphonic acid

- Application : Aminobenzenesulphonic acids (AMBSA) are bifunctional aromatic compounds characterized by the presence of acidic (SO 3 H) functional group and the basic (NH 2) substituent . The position of NH 2 is believed to have effect on the properties of AMBSA . As an electron donating group, NH 2 is expected to be more active at ortho - and para -positions than meta . This in return, affects the relative stability, structural as well as vibrational property of AMBSA derivatives .

- Method : Potential energy scan (PES) calculation revealed the energy difference between the two global minima predicted for each of the derivatives .

- Results : The derivatives showed comparable chemical reactivity, whereas the simulation of their solubility in the selected solvents affirmed the 4-aminobenzenesulphonic acid to be generally more soluble than the other derivatives .

Eigenschaften

IUPAC Name |

2-(4-aminophenyl)-N-methylethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-11-14(12,13)7-6-8-2-4-9(10)5-3-8/h2-5,11H,6-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXLSPCIRDEJKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541747 | |

| Record name | 2-(4-Aminophenyl)-N-methylethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-N-methylbenzeneethanesulfonamide | |

CAS RN |

98623-16-6 | |

| Record name | 4-Amino-N-methylbenzeneethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98623-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Aminophenyl)-N-methylethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneethanesulfonamide, 4-amino-N-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B113313.png)

![(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B113332.png)